molecular formula C7H10N2OS B2423877 Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine CAS No. 1868663-01-7

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine

Cat. No.: B2423877
CAS No.: 1868663-01-7
M. Wt: 170.23
InChI Key: HKYCKIWKRFOIAF-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine has several scientific research applications:

Comparison with Similar Compounds

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound belonging to the thiazole family, which is renowned for its diverse biological activities. Its structure features a methoxy group attached to an ethylidene amine moiety, along with a 2-methyl-1,3-thiazole ring. This unique configuration contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₈H₁₁N₃OS
  • Molecular Weight : 172.25 g/mol

The thiazole ring in this compound is pivotal for its biological activity due to the presence of nitrogen and sulfur atoms, which facilitate various reactive interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (µM)
Escherichia coli8.33
Staphylococcus aureus5.64
Candida albicans16.69

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In cell culture studies, it has shown cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-712.15
HCT11610.5
HepG214.0

These findings highlight its potential as an anticancer agent, particularly due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

Biochemical Pathways : The compound may modulate various biochemical pathways by interacting with specific enzymes or receptors within cells. Thiazole-containing compounds are known for their ability to influence several signaling pathways related to cell proliferation and apoptosis .

Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, protecting cells from oxidative stress and damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at MIC levels as low as 5.64 µM, demonstrating its potential utility in treating bacterial infections .

Case Study 2: Anticancer Potential

In a comparative study involving several thiazole derivatives, this compound was found to have superior antiproliferative effects against MCF-7 breast cancer cells compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Properties

IUPAC Name

(E)-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCKIWKRFOIAF-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=NOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C(=N/OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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